molecular formula C14H22N2O2 B6340367 tert-butyl 2-methyl-3-{[(pyridin-2-yl)methyl]amino}propanoate CAS No. 1221341-44-1

tert-butyl 2-methyl-3-{[(pyridin-2-yl)methyl]amino}propanoate

Cat. No.: B6340367
CAS No.: 1221341-44-1
M. Wt: 250.34 g/mol
InChI Key: CQJJEGFWAKINIZ-UHFFFAOYSA-N
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Description

tert-Butyl 2-methyl-3-{[(pyridin-2-yl)methyl]amino}propanoate is a tertiary ester derivative featuring a propanoate backbone substituted with a methyl group at position 2 and a pyridin-2-ylmethylamino group at position 2. The pyridine ring introduces π-π stacking capabilities and basicity, which may influence interactions in biological or catalytic systems .

Properties

IUPAC Name

tert-butyl 2-methyl-3-(pyridin-2-ylmethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-11(13(17)18-14(2,3)4)9-15-10-12-7-5-6-8-16-12/h5-8,11,15H,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJJEGFWAKINIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC=CC=N1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-methyl-3-{[(pyridin-2-yl)methyl]amino}propanoate can be achieved through a multi-step process. One common method involves the following steps:

    Formation of the Intermediate: The reaction begins with the alkylation of pyridine with a suitable alkyl halide to form the pyridin-2-ylmethyl intermediate.

    Amination: The intermediate is then subjected to amination using a suitable amine to introduce the amino group.

    Esterification: The final step involves the esterification of the amino intermediate with tert-butyl 2-methyl-3-bromopropanoate under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-methyl-3-{[(pyridin-2-yl)methyl]amino}propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, nucleophiles such as amines, and bases like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Tert-butyl 2-methyl-3-{[(pyridin-2-yl)methyl]amino}propanoate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is employed in studies to understand its interaction with biological targets and its potential as a drug candidate.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-methyl-3-{[(pyridin-2-yl)methyl]amino}propanoate involves its interaction with specific molecular targets. The pyridin-2-ylmethylamino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The ester group can undergo hydrolysis, releasing active intermediates that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Amino Group

a) tert-Butyl 2-Methyl-3-(Methylamino)Propanoate (CAS 405513-15-7)
  • Structure: Lacks the pyridinylmethyl group; instead, a methylamino group is present.
  • Properties : Reduced steric bulk and absence of aromaticity result in lower hydrophobicity and weaker intermolecular interactions.
  • Applications : Simpler structure makes it a precursor for further functionalization in drug intermediates .
b) tert-Butyl 2-Methyl-3-[(Pentan-3-yl)Amino]Propanoate (CAS 1221342-45-5)
  • Structure : Pentan-3-yl group replaces the pyridinylmethyl substituent.
  • Synthesis : Prepared via nucleophilic substitution of tert-butyl esters with amines, similar to the target compound .
c) Ethyl 2-{[(tert-Butoxy)Carbonyl]Amino}-3-Hydroxy-3-(Pyridin-2-yl)Propanoate (CAS 68060-99-1)
  • Structure: Ethyl ester with a tert-butoxycarbonyl (Boc)-protected amino group and a hydroxyl-pyridinyl substituent.
  • Properties : Hydroxyl group increases polarity and hydrogen-bonding capacity. Ethyl ester may confer faster hydrolysis rates compared to tert-butyl esters.
  • Applications: Intermediate in asymmetric aldol reactions for chiral β-hydroxy-α-amino acid derivatives .

Backbone and Ester Modifications

a) tert-Butyl 3-(2-(2-(Methylamino)Ethoxy)Ethoxy)Propanoate (sc-498210)
  • Structure : Incorporates a PEG-like linker with ether oxygens.
  • Properties: Enhanced hydrophilicity and biocompatibility due to the PEG chain, making it suitable for drug conjugation or nanoparticle synthesis.
  • Applications : Used as a linker in prodrugs or targeted delivery systems .
b) Methyl 3-Amino-2-((tert-Butoxycarbonyl)Amino)Propanoate
  • Structure: Methyl ester with dual Boc and free amino groups.
  • Properties : Chirality (S-configuration) enables enantioselective synthesis. Boc protection allows selective deprotection for stepwise functionalization.
  • Synthesis: Hydrogenolysis of benzyloxycarbonyl (Cbz) groups in the presence of Pd/C catalysts .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight Key Functional Groups Solubility Trends Stability Notes
Target Compound ~265.3 g/mol tert-Butyl ester, pyridinylmethyl Low water solubility (hydrophobic) High ester stability
Ethyl 2-Methyl-3-(Methylamino)Propanoate ~173.3 g/mol Ethyl ester, methylamino Moderate hydrophilicity Prone to hydrolysis
tert-Butyl 3-(PEG-Linker)Propanoate (sc-498210) ~305.4 g/mol PEG chain, tert-butyl ester High aqueous solubility Stable under physiological pH
Ethyl 2-Boc-Amino-3-Hydroxy-Pyridinylpropanoate ~336.4 g/mol Boc-protected amino, hydroxyl Polar solvent-soluble Sensitive to acidic conditions

Key Observations :

  • The tert-butyl group universally enhances stability but reduces solubility in polar solvents.
  • Pyridine-containing analogues exhibit stronger intermolecular interactions (e.g., coordination with metal catalysts) .
  • PEG-modified derivatives balance hydrophobicity and biocompatibility for drug delivery applications .

Biological Activity

Tert-butyl 2-methyl-3-{[(pyridin-2-yl)methyl]amino}propanoate, a compound featuring a tert-butyl ester group, a methyl group, and a pyridin-2-ylmethylamino group, has emerged as a subject of interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Overview of the Compound

  • Chemical Structure : this compound
  • Molecular Formula : C14H22N2O2
  • Molecular Weight : 250.34 g/mol
  • CAS Number : 1221341-44-1

The primary biological target of this compound is the Sterol 14-alpha demethylase (CYP51) . This enzyme is crucial for sterol biosynthesis, impacting cellular membrane integrity and function. The compound interacts with CYP51 through docking mechanisms, potentially inhibiting its activity, which disrupts the sterol biosynthesis pathway.

Interaction with Proteins and Enzymes

The compound exhibits significant biochemical properties through its interactions with various biomolecules:

  • Voltage-Gated Sodium Channels : It enhances slow inactivation of these channels, affecting neuronal signaling and excitability.
  • Collapse Response Mediator Protein 2 (CRMP2) : This interaction suggests potential implications in neuronal development and signaling pathways.

Cellular Effects

This compound influences several cellular processes:

  • Cell Signaling Pathways : Modulates pathways involved in cell growth and differentiation.
  • Gene Expression : Alters expression profiles related to cellular metabolism and stress responses.
  • Membrane Integrity : Disruption of sterol biosynthesis can lead to changes in membrane fluidity and functionality.

Summary Table of Biological Activities

Activity TypeDescription
Target ProteinSterol 14-alpha demethylase (CYP51)
InteractionVoltage-gated sodium channels, CRMP2
Cellular ImpactAffects cell signaling, gene expression, and membrane integrity
Mode of ActionInhibition of CYP51 leading to disrupted sterol biosynthesis

Case Study 1: Inhibition of CYP51 Activity

Research demonstrated that this compound effectively inhibits CYP51 activity in vitro. This inhibition leads to reduced viability in certain fungal strains, highlighting its potential as an antifungal agent.

Case Study 2: Neuronal Effects

In a study assessing neuronal excitability, the compound was shown to enhance the slow inactivation phase of voltage-gated sodium channels. This effect suggests potential applications in treating neurological disorders characterized by hyperexcitability.

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